(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine
Overview
Description
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiazolopyrimidine family, which has been extensively studied for its biological activities.
Scientific Research Applications
Thiazolo[5,4-d]pyrimidines are a class of compounds known to exhibit a range of pharmacological effects . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Here are some potential applications based on the properties of this class of compounds:
- Antioxidants : These compounds can neutralize harmful free radicals in the body, potentially preventing or delaying some types of cell damage .
- Antibacterial : They may be effective in inhibiting the growth of bacteria .
- Antiviral : These compounds could potentially inhibit viral replication .
- Antifungal : They may be used to treat fungal infections .
- Antituberculosis : These compounds could potentially be used in the treatment of tuberculosis .
- Anti-inflammatory : They may be used to reduce inflammation .
- ®- N -methyl- N - (5-azaspiro [2.4]heptan-7-yl)-7 H -pyrrolo [2,3- d ]pyrimidin-4-amine : This compound has been identified as a JAK1 selective inhibitor .
- 7-chloro- [1,3]thiazolo [5,4-d]pyrimidin-2-amine : This compound is available for purchase from chemical suppliers, but specific applications are not listed .
- Pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives : These compounds showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .
- ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile ® - 6c : This compound has been identified as a JAK1 selective inhibitor .
- 7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine : This compound is available for purchase from chemical suppliers, but specific applications are not listed .
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives : All the tested novel compounds showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .
properties
IUPAC Name |
7-chloro-N-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5O2S/c12-9-8-10(14-5-13-9)20-11(16-8)15-6-1-3-7(4-2-6)17(18)19/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBFROYZKVNMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(S2)N=CN=C3Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469750 | |
Record name | 7-Chloro-N-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine | |
CAS RN |
871266-83-0 | |
Record name | 7-Chloro-N-(4-nitrophenyl)thiazolo[5,4-d]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871266-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-N-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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